molecular formula C8H15Cl B13078463 2-(Chloromethyl)-1,1-dimethylcyclopentane

2-(Chloromethyl)-1,1-dimethylcyclopentane

Cat. No.: B13078463
M. Wt: 146.66 g/mol
InChI Key: VXHZVGRNBROXKC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,1-dimethylcyclopentane (CAS 77437-95-7) is an organic compound with the molecular formula C8H15Cl and a molecular weight of 146.66 g/mol . This alkyl chloride features a cyclopentane ring substituted with a chloromethyl group and two methyl groups at a single carbon, defining its unique steric and electronic properties. The chloromethyl (-CH2Cl) functional group is a key reactive site, making this compound a valuable alkylating agent and a versatile synthetic building block in organic chemistry research . It serves as a critical intermediate for constructing more complex molecular architectures, particularly in nucleophilic substitution reactions (SN1/SN2) and elimination reactions (E2) to form alkenes, following principles like Zaitsev's rule . Researchers utilize this compound in the synthesis of novel analogs for pharmaceutical development and material science. Its structure is related to scaffolds found in various biologically active molecules, positioning it as a valuable reagent for medicinal chemistry programs, such as in the exploration of new compounds . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

2-(chloromethyl)-1,1-dimethylcyclopentane

InChI

InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3

InChI Key

VXHZVGRNBROXKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1CCl)C

Origin of Product

United States

Preparation Methods

Halogen Exchange via Bromomethyl Intermediate

  • Overview:
    An alternative route involves first synthesizing 2-(bromomethyl)-1,1-dimethylcyclopentane by bromination of 1,1-dimethylcyclopentane, followed by halogen exchange to replace bromine with chlorine.

  • Procedure:

    • Bromination is achieved using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in an inert solvent under reflux.
    • The resulting bromomethyl intermediate can undergo halogen exchange via reaction with a chloride salt or chlorinating agent to yield the chloromethyl compound.
  • Advantages:

    • Bromination is often more selective and easier to control than chlorination.
    • The bromomethyl intermediate is a versatile synthetic handle for further transformations.
  • Limitations:

    • Requires additional step for halogen exchange.
    • Halogen exchange conditions must be optimized to avoid side reactions.

Multi-step Synthesis via Functional Group Transformations (Patent-Inspired Approach)

  • Overview:
    More complex synthetic routes involve multi-step transformations starting from substituted pyridine derivatives or cyclopentanone precursors, incorporating methylation, chlorination, and oxidation steps to install the chloromethyl group.

  • Procedure Highlights:

    • Methylation of precursor compounds under basic conditions at low temperature.
    • Amination and chlorination using phosphorus oxychloride under reflux.
    • Oxidation and substitution reactions to introduce chloromethyl functionality.
    • Final purification by extraction, drying, and crystallization.
  • Advantages:

    • Allows for precise control over substitution pattern and stereochemistry.
    • Useful for preparing derivatives with additional functional groups.
  • Limitations:

    • Lengthy and complex, requiring multiple purification steps.
    • Less practical for bulk synthesis compared to direct halogenation.
Method Starting Material Key Reagents & Conditions Advantages Limitations
Radical Chlorination 1,1-Dimethylcyclopentane Cl₂ or NCS, radical initiator, inert solvent, 50-80°C Simple, scalable, direct Side reactions, polyhalogenation
Bromination + Halogen Exchange 1,1-Dimethylcyclopentane NBS, radical initiator; then chloride salt Higher selectivity, versatile Additional halogen exchange step
Multi-step Functional Group Transform Cyclopentanone or substituted pyridine derivatives Methylation, chlorination (POCl₃), oxidation, extraction Precise control, functionalized products Complex, multi-step, time-consuming
  • Regioselectivity:
    Radical halogenation tends to favor the abstraction of hydrogen atoms from the methyl groups due to their relatively weaker C–H bonds compared to ring methylene groups, facilitating selective chloromethyl formation at the 2-position.

  • Reaction Control:
    Temperature, solvent choice, and initiator concentration critically influence product distribution and yield. Lower temperatures and dilute conditions reduce over-halogenation.

  • Purification:
    Post-reaction purification typically involves solvent extraction, drying over anhydrous sodium sulfate, and distillation or recrystallization to isolate the pure chloromethyl compound.

  • Industrial Relevance:
    The radical chlorination method is amenable to scale-up, with continuous flow reactors improving safety and efficiency. The bromination-halogen exchange route offers synthetic flexibility for complex molecule construction.

The preparation of 2-(chloromethyl)-1,1-dimethylcyclopentane is most efficiently achieved via radical chlorination of 1,1-dimethylcyclopentane using chlorine or N-chlorosuccinimide under controlled radical conditions. Alternative methods such as bromination followed by halogen exchange provide additional synthetic versatility. Multi-step synthetic routes involving functional group transformations are available for specialized derivatives but are less practical for bulk synthesis. Careful optimization of reaction parameters ensures high regioselectivity and yield, making these methods valuable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted cyclopentanes, alcohols, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-1,1-dimethylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1-dimethylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(Chloromethyl)-1,1-dimethylcyclopentane with structurally or functionally related compounds, based on evidence-derived

Compound Name CAS Number Molecular Formula Key Structural Features Applications Toxicity Profile
This compound Not explicitly listed C₈H₁₅Cl Cyclopentane with 1,1-dimethyl and 2-chloromethyl Potential intermediate in polymer/resin synthesis Likely irritant; carcinogenicity unconfirmed (inferred from analogs)
Epichlorohydrin 106-89-8 C₃H₅ClO Epoxide ring with chloromethyl group Epoxy resins, pharmaceuticals Carcinogenic, respiratory irritant
Bis(chloromethyl) ether (BCME) 542-88-1 C₂H₄Cl₂O Two chloromethyl groups linked by oxygen Chemical intermediate in plastics Highly carcinogenic (IARC Group 1)
1,1-Dimethylcyclopentane (1,1-DMCP) 1638-26-2* C₇H₁₄ Cyclopentane with 1,1-dimethyl groups Geochemical biomarker for thermal maturity Low acute toxicity (inferred from environmental persistence)
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O Cyclopentane with methyl and hydroxyl Solvent, organic synthesis Moderate toxicity (requires medical consultation)

Reactivity and Stability

  • Chloromethyl Group Reactivity : The chloromethyl group in the target compound is expected to undergo nucleophilic substitution reactions, similar to BCME and epichlorohydrin. However, steric hindrance from the 1,1-dimethyl groups may reduce reaction rates compared to less hindered analogs like BCME .
  • Thermal and Environmental Stability : The cyclopentane ring and dimethyl substituents likely enhance thermal stability, as seen in 1,1-DMCP, which resists biodegradation in petroleum systems . In contrast, BCME is thermally unstable and hydrolyzes rapidly in water, releasing hydrochloric acid .

Industrial and Environmental Impact

  • Applications : While BCME and epichlorohydrin are used in polymer production (e.g., resins, ion-exchange materials) , the target compound’s applications remain speculative but could include specialty chemical synthesis.
  • Environmental Persistence: The cyclopentane backbone may confer environmental persistence, as observed in 1,1-DMCP’s resistance to biodegradation . However, the chloromethyl group could introduce toxicity concerns, analogous to BCME’s carcinogenicity .

Research Findings and Data Gaps

  • Geochemical Relevance : 1,1-DMCP’s resistance to biodegradation highlights the stabilizing effect of dimethyl groups on cyclic alkanes . Adding a chloromethyl group may alter this behavior, warranting studies on environmental fate.
  • Synthetic Utility: BCME’s use in cross-linking polymers suggests that the target compound could serve as a monomer in tailored materials, though steric effects may limit efficiency.
  • Toxicological Data : Critical gaps exist in the toxicity profile of this compound. Regulatory agencies should prioritize testing, given the risks associated with chloromethyl analogs.

Biological Activity

2-(Chloromethyl)-1,1-dimethylcyclopentane has the molecular formula C8H15ClC_8H_{15}Cl and is characterized by a cyclopentane ring with two methyl groups and a chloromethyl substituent. Its structure can be represented as follows:

Structure C5H9 CH2Cl CH3)2\text{Structure }\text{C}_5\text{H}_9\text{ CH}_2\text{Cl CH}_3)_2

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chlorinated compounds are widely studied in cancer research. Chloromethyl derivatives can induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for anticancer drug development. In vitro studies on similar compounds have demonstrated selective cytotoxicity towards cancer cell lines such as HeLa and BxPC-3.

Case Study: Related Compounds

A study on copper(II) complex derivatives, including chlorinated compounds, revealed promising anticancer activities. The complex exhibited IC50 values against various cancer cell lines, indicating its potential as an effective treatment option:

Compound Cell Line IC50 (µM)
Copper(II) ComplexHeLa1.4 ± 0.2
Copper(II) ComplexBxPC-30.50 ± 0.02
DoxorubicinHeLa10.0 ± 0.6

This data suggests that similar structural modifications in this compound could lead to enhanced biological activity.

The mechanism by which chlorinated cyclopentanes exert their biological effects is not fully elucidated but may involve:

  • Membrane Disruption: Chlorine atoms can interact with lipid bilayers, compromising cell integrity.
  • Oxidative Stress Induction: Chlorinated compounds may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Enzyme Inhibition: Potential inhibition of key metabolic enzymes in pathogens or cancer cells.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are critical for its development as a therapeutic agent. Studies on similar compounds indicate that lipophilicity enhances membrane permeability but may also increase toxicity.

Toxicological Studies

In vivo studies using model organisms such as Daphnia magna have been employed to assess the toxicity of chlorinated compounds. Observations included morphological changes indicative of cytotoxicity at certain concentrations.

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